1-(benzylcarbamothioyl)-N-(3,5-dimethylphenyl)formamide
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Overview
Description
1-(Benzylcarbamothioyl)-N-(3,5-dimethylphenyl)formamide is an organic compound that belongs to the class of thioureas This compound is characterized by the presence of a benzylcarbamothioyl group and a 3,5-dimethylphenyl group attached to a formamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzylcarbamothioyl)-N-(3,5-dimethylphenyl)formamide typically involves the reaction of benzyl isothiocyanate with N-(3,5-dimethylphenyl)formamide. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylcarbamothioyl)-N-(3,5-dimethylphenyl)formamide can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzylcarbamothioyl)-N-(3,5-dimethylphenyl)formamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(benzylcarbamothioyl)-N-(3,5-dimethylphenyl)formamide involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations that contribute to its biological activity.
Comparison with Similar Compounds
Thiourea: A simpler analog with similar chemical properties.
N-Phenylthiourea: Another analog with a phenyl group instead of the benzyl and dimethylphenyl groups.
N,N’-Diphenylthiourea: A related compound with two phenyl groups.
Uniqueness: 1-(Benzylcarbamothioyl)-N-(3,5-dimethylphenyl)formamide is unique due to the presence of both benzyl and 3,5-dimethylphenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(benzylamino)-N-(3,5-dimethylphenyl)-2-sulfanylideneacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12-8-13(2)10-15(9-12)19-16(20)17(21)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTXTHXWMBFBKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=S)NCC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818812 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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